methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate moiety and a diethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate typically involves multiple steps. One common approach is to start with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the diethylamino propyl group through a series of reactions involving amination and acylation. The final step usually involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The diethylamino group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while hydrolysis of the ester group can produce a carboxylic acid.
Scientific Research Applications
Methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)propionate: Similar in structure but with a dimethylamino group instead of a diethylamino group.
3-(Diethylamino)propylamine: Lacks the nitrobenzoate moiety but contains the diethylamino propyl group.
Uniqueness
Methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions or specific reactivity profiles.
Properties
IUPAC Name |
methyl 3-[3-(diethylamino)propylcarbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-4-18(5-2)8-6-7-17-15(20)12-9-13(16(21)24-3)11-14(10-12)19(22)23/h9-11H,4-8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWERWBCGVHHEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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